An In-depth Technical Guide to the Fundamental Properties of Dibenzothiophene 5-oxide
An In-depth Technical Guide to the Fundamental Properties of Dibenzothiophene 5-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzothiophene (B1670422) 5-oxide (DBTO) is a sulfur-containing heterocyclic compound that serves as a key intermediate in both environmental and synthetic chemical processes. This guide provides a comprehensive overview of its fundamental properties, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols for its preparation and purification are provided, alongside a discussion of its known metabolic pathways. This document aims to be a valuable resource for researchers in organic synthesis, environmental science, and drug development.
Chemical and Physical Properties
Dibenzothiophene 5-oxide is a stable, solid organic compound. Its core structure consists of a dibenzothiophene scaffold with a single oxygen atom double-bonded to the sulfur atom.
General Properties
| Property | Value | Reference |
| CAS Number | 1013-23-6 | [1][2] |
| Molecular Formula | C₁₂H₈OS | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Appearance | Solid | [3] |
| InChI | InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | [1][4] |
| InChIKey | NGDPCAMPVQYGCW-UHFFFAOYSA-N | [1][4] |
| SMILES | O=S1c2ccccc2-c2ccccc21 | [1] |
Physical Properties
| Property | Value | Reference |
| Boiling Point | 400.8 °C at 760 mmHg | Cheméo |
| Density | 1.41 g/cm³ | Cheméo |
| Enthalpy of Fusion (ΔfusH°) | 22.69 kJ/mol (Joback Calculated) | [5] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 137.41 kJ/mol (Joback Calculated) | [5] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 62.22 kJ/mol (Joback Calculated) | [5] |
Spectroscopic Data
NMR Spectroscopy
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum of dibenzothiophene 5-oxide in chloroform-d (B32938) exhibits characteristic signals in the aromatic region.[4][6][7]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.97 - 7.99 | m | 2H | Ar-H |
| 7.79 - 7.81 | m | 2H | Ar-H |
| 7.57 - 7.61 | m | 2H | Ar-H |
| 7.48 - 7.51 | m | 2H | Ar-H |
¹³C NMR (126 MHz, CDCl₃): The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.[8]
| Chemical Shift (ppm) | Assignment |
| 145.29 | Quaternary Ar-C |
| 137.20 | Quaternary Ar-C |
| 132.65 | Ar-C |
| 129.65 | Ar-C |
| 127.64 | Ar-C |
| 122.02 | Ar-C |
Mass Spectrometry
The electron ionization (EI) mass spectrum of dibenzothiophene 5-oxide shows a prominent molecular ion peak and characteristic fragmentation patterns.[9][10]
| m/z | Relative Intensity | Assignment |
| 200 | High | [M]⁺ |
| 184 | Moderate | [M-O]⁺ |
| 171 | Moderate | [M-CHO]⁺ |
| 152 | Low | [M-S]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of dibenzothiophene 5-oxide is characterized by strong absorptions corresponding to the S=O stretching vibration.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1050 | S=O stretch |
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of dibenzothiophene 5-oxide in various solvents shows characteristic absorption bands in the ultraviolet region. Specific absorption maxima can vary depending on the solvent used.[11][12]
Synthesis and Purification
Dibenzothiophene 5-oxide is typically synthesized by the oxidation of dibenzothiophene. Several methods for its purification have been reported, including column chromatography and preparative thin-layer chromatography.
Synthesis by Oxidation of Dibenzothiophene
A common method for the preparation of dibenzothiophene 5-oxide involves the oxidation of dibenzothiophene using an oxidizing agent in an appropriate solvent.
Experimental Protocol:
-
Materials: Dibenzothiophene, oxidizing agent (e.g., m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide), solvent (e.g., dichloromethane (B109758) or acetic acid).
-
Procedure:
-
Dissolve dibenzothiophene in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the cooled solution with stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium sulfite (B76179) solution to destroy excess peroxide).
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.[3]
-
Purification
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) is commonly used, with the ratio adjusted to achieve optimal separation (e.g., 2:1 n-hexane/EtOAc).[3]
-
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack it into a chromatography column.
-
Dissolve the crude dibenzothiophene 5-oxide in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified dibenzothiophene 5-oxide.[3][13]
-
Preparative Thin-Layer Chromatography (PTLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 2:1).[3]
-
Procedure:
-
Apply a concentrated solution of the crude product as a band onto a preparative TLC plate.
-
Develop the plate in a chamber containing the mobile phase.
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to the desired product from the plate.
-
Extract the product from the silica gel using a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Filter to remove the silica gel and evaporate the solvent to obtain the purified product.[3]
-
Reactivity and Applications
Dibenzothiophene 5-oxide is a versatile intermediate in organic synthesis, particularly for the preparation of substituted dibenzothiophenes.[14]
Synthesis of 4-Substituted Dibenzothiophenes
A one-pot cascade reaction starting from dibenzothiophene 5-oxide allows for the synthesis of various 4-substituted dibenzothiophene derivatives. This process involves a sulfoxide-directed C-H metalation/boration, followed by a reduction and Suzuki coupling.[14]
Biological Activity and Metabolism
Information regarding the biological activity of dibenzothiophene 5-oxide in the context of drug development is limited in publicly available literature. There is a notable absence of data on its in vitro activity, cytotoxicity, and effects on mammalian signaling pathways.
Microbial Metabolism
Dibenzothiophene 5-oxide is a known intermediate in the microbial degradation of dibenzothiophene, a common sulfur-containing pollutant in fossil fuels. Certain bacteria, such as Rhodococcus species, can metabolize dibenzothiophene through a sulfur-specific pathway where the sulfur atom is sequentially oxidized.[15][16]
Mammalian Metabolism and Toxicology
Conclusion
Dibenzothiophene 5-oxide is a well-characterized compound with established physical, chemical, and spectral properties. Its synthesis and purification are achievable through standard laboratory techniques, and its reactivity makes it a useful building block in organic synthesis. While its role in microbial metabolism is understood, a significant knowledge gap exists regarding its biological activity and toxicology in mammals. Further research in these areas is warranted to fully assess its potential applications and risks, particularly for the drug development community.
References
- 1. Dibenzothiophene sulfoxide | C12H8OS | CID 13898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. Dibenzothiophene-5-oxide(1013-23-6) 1H NMR spectrum [chemicalbook.com]
- 5. Dibenzothiophene, 5-oxide (CAS 1013-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. orgsyn.org [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Dibenzothiophene, 5-oxide [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. web.uvic.ca [web.uvic.ca]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Metabolism of dibenzothiophene by a Beijerinckia species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dibenzothiophene, 3-nitro-, 5-oxide | CAS#:68925-98-4 | Chemsrc [chemsrc.com]
